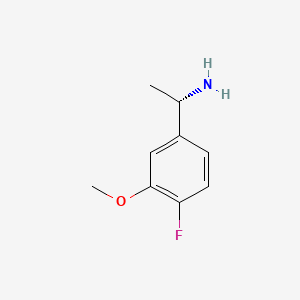

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(4-fluoro-3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUQFKDHMDFLHO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660898 | |

| Record name | (1S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870849-59-5 | |

| Record name | (1S)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine physical and chemical properties

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, a chiral amine with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a chiral organic compound. Its hydrochloride salt is also a common form for handling and storage.

Table 1: Physical and Chemical Properties of 1-(4-Fluoro-3-methoxyphenyl)ethanamine and its (S)-enantiomer hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 333753-64-3 (for racemate) | [1] |

| CAS Number ((S)-enantiomer HCl salt) | 2089389-09-1 | [2] |

| Molecular Formula | C₉H₁₂FNO | [1] |

| Molecular Weight | 169.20 g/mol | [3] |

| Appearance | White to off-white powder or crystals (for HCl salt) | N/A |

Table 2: Computed Physicochemical Properties for 1-(3-Fluoro-4-methoxyphenyl)ethanamine (Isomer).

Note: Experimental data for the target compound is limited. The following are computed properties for a closely related isomer and should be used as an estimation.

| Property | Value |

| XLogP3-AA | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 169.090292168 Da |

| Monoisotopic Mass | 169.090292168 Da |

| Topological Polar Surface Area | 35.3 Ų |

Spectroscopic Data

While specific spectra for this compound are not publicly available, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the hydrochloride salt.[2] Researchers are advised to acquire the compound from a commercial source to obtain these analytical data.

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Fluoro-3-methoxyacetophenone

This protocol is a hypothetical adaptation based on similar transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone (the ketone precursor).

This can be achieved via Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene.

-

Materials: 1-fluoro-2-methoxybenzene, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-fluoro-2-methoxybenzene in dry DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous AlCl₃ to the stirred solution.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 1-(4-fluoro-3-methoxyphenyl)ethanone.

-

Step 2: Asymmetric Transfer Hydrogenation to this compound.

-

Materials: 1-(4-fluoro-3-methoxyphenyl)ethanone, a chiral ruthenium or rhodium catalyst (e.g., (S,S)-Ts-DENEB™), a hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol), and a suitable solvent (e.g., methanol, dichloromethane).

-

Procedure:

-

In an inert atmosphere (e.g., under argon or nitrogen), dissolve the ketone precursor and the chiral catalyst in the chosen solvent.

-

Add the hydrogen source to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 40-60 °C) and stir for a specified time (typically 12-24 hours), monitoring the progress by TLC or GC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a basic solution (e.g., saturated sodium bicarbonate) to remove the formic acid and any acidic byproducts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting crude this compound can be purified by column chromatography. The enantiomeric excess should be determined by chiral HPLC.

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or associated signaling pathways for this compound. Chiral amines are common intermediates in the synthesis of biologically active molecules. Further research is required to determine the pharmacological profile of this compound.

Visualizations

As no specific signaling pathway or biological workflow has been identified for this compound, the following diagram illustrates a potential synthetic workflow for its preparation.

Caption: Figure 1: Proposed Synthetic Workflow for this compound

Safety and Handling

Based on safety data for related compounds, this compound and its salts should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a chiral building block with potential for use in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While detailed experimental data for this specific compound is sparse in publicly accessible literature, this guide provides an overview of its known properties and a plausible synthetic approach based on established chemical principles. Further research is warranted to fully characterize this compound and explore its potential applications.

References

The Therapeutic Potential of Fluoro-methoxyphenyl-ethanamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro-methoxyphenyl-ethanamine compounds, a class of synthetic molecules, are derivatives of the broader phenethylamine family. The strategic incorporation of fluorine atoms and methoxy groups onto the phenyl ring can significantly modulate the pharmacological properties of these molecules, leading to potent and selective interactions with various G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT2A receptor. This technical guide provides an in-depth overview of the core aspects of these compounds, focusing on their potential therapeutic applications, underpinned by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action.

The interest in fluoro-methoxyphenyl-ethanamine derivatives stems from their ability to act as potent agonists at the 5-HT2A receptor, a key target in the central nervous system implicated in a range of neuropsychiatric conditions.[1][2] The introduction of fluorine can enhance metabolic stability, bioavailability, and receptor affinity.[3][4] This guide will delve into the structure-activity relationships, pharmacological profiles, and the downstream signaling cascades activated by these compounds, offering a valuable resource for researchers in the field of neuropharmacology and drug discovery.

Quantitative Pharmacological Data

The therapeutic potential of fluoro-methoxyphenyl-ethanamine compounds is intrinsically linked to their affinity and functional activity at specific receptor targets. The following tables summarize key quantitative data for representative compounds from this class and related structures, primarily focusing on their interaction with the serotonin 5-HT2A receptor.

Table 1: Receptor Binding Affinities (Ki) of Selected Fluoro-methoxyphenyl-ethanamine and Related Compounds

| Compound | Receptor | Ki (nM) | Radioligand | Source |

| 25D-NBOMe | 5-HT2A | 2.05 | [3H]5-HT | [5] |

| 25E-NBOMe | 5-HT2A | 1.11 | [3H]5-HT | [5] |

| 25I-NBOH | 5-HT2A | 1.91 | [3H]5-HT | [5] |

| 25N-NBOMe | 5-HT2A | Similar to 5-HT | [3H]5-HT | [5] |

| CIMBI-36 | 5-HT2A | 1.01 ± 0.17 | [3H]MDL100907 | [6] |

| CIMBI-36 | 5-HT2C | 1.7 ± 0.1 | [3H]MDL100907 | [6] |

| 3C-DFE | 5-HT2A | 2,695 | Not Specified | [7] |

Table 2: In Vitro Functional Activity (EC50) of Selected Fluoro-methoxyphenyl-ethanamine and Related Compounds

| Compound | Assay | Receptor | EC50 (nM) | Emax (%) | Source |

| 25D-NBOMe | IP-1 Accumulation | 5-HT2A | Subnanomolar to low nanomolar | Full Agonist | [5] |

| 25E-NBOMe | IP-1 Accumulation | 5-HT2A | Subnanomolar to low nanomolar | Full Agonist | [5] |

| 25I-NBOH | IP-1 Accumulation | 5-HT2A | Subnanomolar to low nanomolar | Full Agonist | [5] |

| 25N-NBOMe | IP-1 Accumulation | 5-HT2A | Subnanomolar to low nanomolar | Full Agonist | [5] |

| CIMBI-36 | Phosphoinositide Hydrolysis | 5-HT2A | 0.53 ± 0.1 | Not Specified | [6] |

| 3C-DFE | Not Specified | 5-HT2A | 120 | 95 | [7] |

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a method for determining the binding affinity (Ki) of test compounds for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.[8][9][10][11][12]

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]ketanserin or [125I]DOI).

-

Test compounds (fluoro-methoxyphenyl-ethanamine derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding inhibitor (e.g., 10 µM of a high-affinity, unlabeled ligand like ketanserin).

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

-

Scintillation cocktail (e.g., Betaplate Scint).

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound. For total binding, add only the buffer.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plates.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity

This protocol describes a method to measure the functional activity (EC50 and Emax) of test compounds as agonists at the 5-HT2A receptor by quantifying intracellular calcium mobilization.[13][14][15]

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (fluoro-methoxyphenyl-ethanamine derivatives).

-

A fluorescent plate reader with an integrated fluid-handling system.

Procedure:

-

Plate the 5-HT2A receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with the assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Add the test compounds at various concentrations to the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Analyze the data by plotting the peak response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Downstream Signaling

Fluoro-methoxyphenyl-ethanamine compounds, acting as 5-HT2A receptor agonists, trigger a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 protein.[1][2] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytosol. This increase in intracellular calcium is a key event that can be measured to assess receptor activation.

In addition to the Gq/11 pathway, the 5-HT2A receptor can also signal through a β-arrestin-dependent pathway. The balance between these two pathways, known as biased agonism, may contribute to the diverse pharmacological effects of different 5-HT2A receptor agonists.[16][17][18]

Caption: 5-HT2A receptor Gq-protein signaling pathway.

Experimental Workflow for In Vitro Compound Screening

The following diagram illustrates a typical workflow for the in vitro screening of novel fluoro-methoxyphenyl-ethanamine compounds to determine their pharmacological profile at the 5-HT2A receptor.

References

- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 3C-DFE - Wikipedia [en.wikipedia.org]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding methods: practical guide and tips [scite.ai]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. Due to the limited availability of specific experimental spectra for this enantiomer, this document presents a combination of available data for the hydrochloride salt, and expected values derived from spectroscopic principles and data from structurally similar compounds. This guide is intended to support research and development activities where the characterization of this and related molecules is critical.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: ¹H NMR Data

Note: The following data is based on the known spectrum for (1S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride and may vary slightly for the free amine.[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.0 | m | 3H | Ar-H |

| ~4.5 | q | 1H | CH-NH₂ |

| ~3.9 | s | 3H | OCH₃ |

| ~1.6 | d | 3H | CH₃ |

| ~2.5 (broad) | s | 2H | NH₂ |

Table 2: ¹³C NMR Data (Predicted)

Note: Specific experimental data for this compound was not available. The following are predicted chemical shifts based on structure-spectrum correlations.

| Chemical Shift (ppm) | Assignment |

| ~155 (d) | C-F |

| ~145 | C-O |

| ~135 (d) | C-C-F |

| ~120 | Ar-C |

| ~115 (d) | Ar-C |

| ~110 | Ar-C |

| ~56 | OCH₃ |

| ~50 | CH-NH₂ |

| ~24 | CH₃ |

Table 3: Infrared (IR) Spectroscopy Data (Expected)

Note: The following are expected absorption bands for a primary aromatic amine of this structure.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch (asymmetric and symmetric, two bands for primary amine) |

| 3080-3010 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) |

| 1590-1450 | Strong to Medium | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch |

| 1250-1020 | Strong | C-O stretch (aryl ether) |

| ~1200 | Strong | C-F stretch |

| 910-665 | Broad, Strong | N-H wag |

Table 4: Mass Spectrometry (MS) Data (Predicted)

Note: The following data is based on predicted fragmentation for the molecular ion.

| m/z | Relative Intensity | Assignment |

| 169 | Moderate | [M]⁺ (Molecular Ion) |

| 154 | High | [M-CH₃]⁺ |

| 126 | Moderate | [M-C₂H₄N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for the analysis of chiral primary amines and can be adapted for the specific instrumentation available in a laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation of the chiral purity of this compound.

Methodology for Structural Analysis: [4][5]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the amine sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is between 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Methodology for Enantiomeric Purity Analysis (using a chiral derivatizing agent): [6][7]

-

Derivatization:

-

In a clean, dry vial, dissolve the amine sample (~5 mg) in a suitable deuterated solvent.

-

Add a stoichiometric amount of a chiral derivatizing agent (e.g., Mosher's acid chloride, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) or a chiral solvating agent.

-

Allow the reaction to proceed to completion to form diastereomers.

-

-

NMR Analysis:

-

Transfer the resulting solution to an NMR tube.

-

Acquire a high-resolution ¹H NMR spectrum.

-

The different diastereomers will exhibit distinct signals. Integrate a pair of well-resolved signals corresponding to the two diastereomers.

-

The ratio of the integrals will correspond to the enantiomeric ratio of the original amine sample.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR): [8][9]

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid amine sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify the characteristic absorption bands and compare them to known correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI): [10][11][12]

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For volatile liquids, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used.

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to gain structural information. The "nitrogen rule" can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Detailed workflow for NMR analysis including structural and purity determination.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sintef.no [sintef.no]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling, and Storage of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, a key intermediate in pharmaceutical research and development. The following sections detail the known hazards, precautionary measures, and best practices to ensure the safe utilization of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided in the table below. This information is crucial for understanding the behavior of the compound under various experimental conditions.

| Property | Value | Reference |

| CAS Number | 870849-59-5 | [1] |

| Molecular Formula | C9H12FNO | [1] |

| Molecular Weight | 169.2 g/mol | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a compound that requires careful handling due to its potential health effects. The primary hazards are associated with skin and eye contact.

| Hazard | Description | Precautionary Statements |

| Skin Corrosion/Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves.[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280: Wear eye protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Acute Oral Toxicity | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product.[2] P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] |

| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects. | P273: Avoid release to the environment.[2] |

Personal Protective Equipment (PPE):

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, a NIOSH-approved respirator is recommended.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Prevent contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

-

Use spark-proof tools and explosion-proof equipment where necessary.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term storage and to maintain the chiral purity of amines, it is often recommended to store them under an inert atmosphere (e.g., nitrogen or argon).

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |

Accidental Release Measures:

In case of a spill, follow these steps:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Contain the spill using inert absorbent material (e.g., sand, earth).

-

Collect the spilled material into a suitable, closed container for disposal.

-

Prevent the material from entering drains or waterways.

Experimental Workflow and Safety Diagram

The following diagram illustrates a safe handling and emergency response workflow for this compound.

References

Methodological & Application

The Role of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine as a Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral amine that holds significant potential as a chiral auxiliary in asymmetric synthesis. Its structural features, including a stereogenic center and aromatic ring substituted with electron-donating and withdrawing groups, make it a valuable tool for inducing stereoselectivity in chemical reactions. While specific, detailed application notes for this exact compound are not extensively available in the public domain, its utility can be inferred from the well-established applications of structurally similar chiral auxiliaries. These notes will provide an overview of the anticipated applications and generalized protocols based on analogous compounds.

Principle of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. The auxiliary functions by creating a chiral environment that energetically favors the formation of one diastereomer over the other.

Potential Applications in Asymmetric Synthesis

Based on the reactivity of similar chiral phenylethylamines, this compound is expected to be a valuable chiral auxiliary in a variety of stereoselective transformations, including:

-

Asymmetric Alkylation: The formation of carbon-carbon bonds with control over the resulting stereochemistry is a cornerstone of organic synthesis. By forming an amide or imine with a prochiral carbonyl compound or its derivative, this auxiliary can direct the approach of an alkylating agent to one face of the molecule, leading to the preferential formation of one enantiomer.

-

Diastereoselective Aldol Reactions: The aldol reaction is a powerful tool for constructing complex molecules. When coupled with a chiral auxiliary like this compound, the enolate of the substrate can be directed to react with an aldehyde from a specific orientation, resulting in the formation of a single diastereomer of the β-hydroxy carbonyl compound.

-

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems can be rendered stereoselective through the use of this chiral auxiliary. The auxiliary can shield one face of the enone, guiding the incoming nucleophile to the opposite face.

-

Synthesis of Chiral Amines and Carboxylic Acids: Following the stereoselective reaction, the chiral auxiliary can be cleaved to reveal the desired enantiomerically pure product, such as a chiral amine or carboxylic acid, which are valuable building blocks in pharmaceutical synthesis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the use of a chiral auxiliary in asymmetric synthesis.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Representative Protocols (Based on Analogous Compounds)

While specific quantitative data for reactions employing this compound is not available, the following generalized protocols for key transformations can be adapted by researchers. Optimization of reaction conditions (solvent, temperature, reagents) will be necessary.

Table 1: Hypothetical Performance in Asymmetric Alkylation

| Entry | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Excess (de, %) | Yield (%) |

| 1 | CH₃I | LDA | THF | -78 | >95 | 85-95 |

| 2 | BnBr | NaHMDS | Toluene | -78 to RT | >95 | 80-90 |

| 3 | Allyl-Br | KHMDS | THF | -78 | >90 | 75-85 |

Note: This data is hypothetical and serves as a target for optimization based on the performance of similar chiral auxiliaries.

Protocol 1: Asymmetric Alkylation of a Propionamide Derivative

Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid derivative.

Materials:

-

This compound

-

Propionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution

-

Alkyl halide (e.g., methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Amide Formation: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the propionamide.

-

Enolate Formation and Alkylation: Dissolve the propionamide (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA solution (1.1 eq) dropwise and stir for 1 hour to form the enolate. Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the alkylated amide. The diastereomeric excess can be determined by HPLC or NMR analysis.

-

Auxiliary Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions (e.g., refluxing in 6M HCl) to yield the corresponding enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Protocol 2: Diastereoselective Aldol Reaction

Objective: To synthesize a diastereomerically pure β-hydroxy carbonyl compound.

Materials:

-

N-Acyl derivative of this compound

-

Anhydrous THF

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Phosphate buffer (pH 7)

-

Methanol

-

Hydrogen peroxide (30% solution)

Procedure:

-

Enolate Formation: Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C. Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30-60 minutes.

-

Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir for 1-2 hours, then allow the reaction to warm to 0 °C over 1 hour.

-

Work-up: Quench the reaction by adding pH 7 phosphate buffer and methanol. Slowly add 30% hydrogen peroxide to oxidize the boron species. Stir for 1 hour at 0 °C.

-

Extraction and Purification: Extract the mixture with ethyl acetate. Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Signaling Pathway for Stereochemical Control

The stereochemical outcome is dictated by the formation of a rigid chelated intermediate that directs the approach of the electrophile.

The Role of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine in API Synthesis: A Review of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral amine of interest in medicinal chemistry due to its potential as a building block in the synthesis of complex molecular structures, including Active Pharmaceutical Ingredients (APIs). Its specific stereochemistry and substitution pattern—a fluorine atom at the 4-position and a methoxy group at the 3-position of the phenyl ring—offer unique properties that can influence the biological activity and pharmacokinetic profile of a target molecule. However, a comprehensive review of publicly available scientific literature and patent databases did not yield a specific, marketed, or late-stage clinical API that explicitly utilizes this compound as a starting material or key intermediate in its synthesis.

While direct applications in API synthesis were not found, this application note will explore the potential synthetic utility of this chiral amine based on related structures and common organic synthesis reactions. We will also present a hypothetical synthetic workflow to illustrate how this building block could be incorporated into a drug discovery program.

Potential Synthetic Applications

Chiral amines are crucial intermediates in the synthesis of a wide array of pharmaceuticals. The primary amine group of this compound can participate in a variety of chemical transformations, making it a versatile synthon. Key potential reactions include:

-

Amide Bond Formation: Coupling with carboxylic acids to form chiral amides. This is a fundamental reaction in the synthesis of many APIs.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines, respectively. This is a common strategy for introducing substituted amino groups.

-

N-Arylation and N-Alkylation: Formation of carbon-nitrogen bonds with aryl or alkyl halides, often catalyzed by transition metals (e.g., Buchwald-Hartwig amination).

-

Formation of Heterocycles: Participation as a key building block in the construction of nitrogen-containing heterocyclic rings, which are prevalent in numerous drug classes.

Hypothetical Experimental Workflow for API Synthesis

To illustrate the potential application of this compound, a hypothetical workflow for the synthesis of a potential therapeutic agent is presented below. This workflow is conceptual and serves to demonstrate the logical steps in a drug development context where this specific chiral amine could be employed.

Caption: Hypothetical workflow for API synthesis.

Data Presentation

As no specific API synthesis using this compound has been identified in the public domain, quantitative data such as reaction yields, purity, or spectroscopic information for a specific synthetic protocol cannot be provided at this time. Should such information become publicly available, it would be tabulated as follows for clarity and comparative analysis.

Table 1: Hypothetical Reaction Parameters and Outcomes

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Analytical Method |

| 1 | Amide Coupling | Carboxylic Acid 'X', EDC, HOBt, DIPEA, DCM, rt, 12h | - | - | HPLC, NMR |

| 2 | Cyclization | Reagent 'Y', Solvent 'Z', Heat, 24h | - | - | LC-MS, NMR |

| 3 | Purification | Column Chromatography | - | - | HPLC |

Conclusion

While this compound possesses the structural features of a valuable chiral building block for pharmaceutical synthesis, there is currently a lack of publicly available information detailing its use in the synthesis of specific APIs. The information presented here is intended to highlight its potential applications and provide a framework for its incorporation into drug discovery and development programs. Researchers are encouraged to explore its utility in the synthesis of novel chemical entities. Further investigation into proprietary databases and ongoing research may reveal its application in current drug development pipelines.

Application Note: HPLC Method Development for Chiral Purity Analysis of Substituted Ethylamines

Audience: Researchers, scientists, and drug development professionals.

Introduction Substituted ethylamines represent a core structure in a vast number of pharmaceutical compounds. Due to the presence of a chiral center, these molecules often exist as enantiomers, which can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate the stereoselective quantification of chiral drugs, making the development of robust analytical methods for determining enantiomeric purity a critical step in drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose.[1][2]

This application note provides a systematic approach to developing a reliable HPLC method for the chiral purity analysis of substituted ethylamines. We will cover the selection of appropriate CSPs, mobile phase optimization, and the critical role of additives in achieving successful enantioseparation.

Principle of Chiral Separation Chiral recognition in HPLC is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a sufficient difference in the stability of these complexes. This is often explained by the "three-point interaction" model, which posits that at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, π-π interactions) are necessary for chiral discrimination.[3][4]

Systematic Method Development Workflow A structured and systematic workflow is essential for efficiently developing a chiral separation method. The process begins with analyte characterization and progresses through screening, optimization, and validation.

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a general screening procedure to identify a suitable Chiral Stationary Phase (CSP) and mobile phase system. Polysaccharide-based CSPs are highly versatile and recommended as a starting point.[5]

1. Materials and Equipment

-

HPLC system with UV/Vis or Mass Spectrometry (MS) detector

-

Chiral Columns:

-

Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

-

Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))

-

Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))

-

-

HPLC grade solvents: n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)

-

Additives: Diethylamine (DEA)

-

Sample: Racemic mixture of the substituted ethylamine analyte

2. Sample Preparation Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in the mobile phase or a compatible solvent. For initial screening in normal phase, dissolving the sample in Hexane/IPA (90:10 v/v) is a good starting point.[6]

3. Chromatographic Conditions

-

Mobile Phases:

-

Normal Phase (NP): n-Hexane / Alcohol (IPA or EtOH) (90:10, v/v) + 0.1% DEA[3]

-

Reversed Phase (RP): Acetonitrile / Water with 10mM buffer (e.g., ammonium bicarbonate), pH adjusted

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 5 µL

-

Detection: UV wavelength at which the analyte has maximum absorbance (e.g., 220 nm or 254 nm).

4. Procedure

-

Equilibrate the first column (e.g., Chiralpak IA) with the NP mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the racemic sample and record the chromatogram.

-

Repeat the injection for each selected CSP, ensuring proper column equilibration when switching.

-

Evaluate the chromatograms for retention, selectivity (α), and resolution (Rs). A successful "hit" is generally considered a separation with a resolution (Rs) > 1.0.

Data Presentation: CSP Screening

The results from the initial screening should be tabulated to facilitate comparison. A hypothetical screening of a generic "phenylethylamine" is shown below.

Table 1: Example CSP Screening Results for Racemic Phenylethylamine (Mobile Phase: n-Hexane:IPA (90:10 v/v) with 0.1% DEA; Flow Rate: 1.0 mL/min)

| Chiral Stationary Phase | tR1 (min) | tR2 (min) | Separation Factor (α) | Resolution (Rs) |

| Chiralpak® IA | 8.5 | 9.8 | 1.18 | 1.9 |

| Chiralpak® IB | 10.2 | 10.9 | 1.07 | 0.9 |

| Chiralpak® IC | 12.1 | 14.5 | 1.25 | 2.4 |

Based on these hypothetical results, Chiralpak IC provides the best initial separation.

Protocol 2: Method Optimization

Once a promising CSP is identified, the mobile phase composition should be optimized to improve resolution, reduce analysis time, and ensure method robustness.

1. Logical Relationships in Optimization The interplay between the analyte's properties, the CSP, and the mobile phase components dictates the final separation quality. For basic analytes like ethylamines, the choice of mobile phase additive is particularly critical.[7][8]

Caption: Interplay of parameters in chiral method optimization.

2. Procedure

-

Optimize Alcohol Modifier Percentage: Using the best CSP from screening (e.g., Chiralpak IC), vary the percentage of IPA in n-hexane (e.g., 5%, 10%, 15%, 20%) while keeping the additive concentration constant. Analyze the effect on retention time and resolution.

-

Optimize Basic Additive: Test different basic additives (e.g., 0.1% DEA, 0.1% Butylamine, 0.1% Ethylenediamine (EDA)) in the optimal hexane/alcohol mixture. EDA can sometimes dramatically improve peak shape and resolution for basic compounds.[7][9]

Data Presentation: Method Optimization

Table 2: Example Mobile Phase Optimization on Chiralpak® IC (Analyte: Racemic Phenylethylamine; Additive: 0.1% DEA)

| Mobile Phase (n-Hexane:IPA) | tR1 (min) | tR2 (min) | Separation Factor (α) | Resolution (Rs) |

| 95:5 | 18.2 | 22.1 | 1.27 | 2.8 |

| 90:10 (from screen) | 12.1 | 14.5 | 1.25 | 2.4 |

| 85:15 | 9.5 | 11.0 | 1.21 | 2.1 |

| 80:20 | 7.1 | 8.0 | 1.15 | 1.6 |

In this example, n-Hexane:IPA (95:5) provides the highest resolution, albeit with a longer run time. A balance between resolution and analysis time must be chosen based on the application's needs.

Final Method and System Suitability

Once optimized, the final method parameters are documented. A system suitability test should be performed before sample analysis to ensure the chromatographic system is performing adequately.

Table 3: Final Optimized Method Parameters

| Parameter | Condition |

| Column | Chiralpak® IC, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : 2-Propanol (95:5 v/v) with 0.1% DEA |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Injection Vol. | 5 µL |

| Detection | UV at 220 nm |

Table 4: System Suitability and Validation Summary (Hypothetical Data)

| Parameter | Acceptance Criteria | Result |

| Resolution (Rs) | ≥ 2.0 | 2.8 |

| Tailing Factor (T) | ≤ 1.5 | 1.1 |

| Theoretical Plates (N) | ≥ 2000 | 5500 |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| LOD | - | 0.01% |

| LOQ | - | 0.03% |

Conclusion The development of a robust HPLC method for the chiral purity analysis of substituted ethylamines is a systematic process. The key to success lies in the methodical screening of polysaccharide-based CSPs and the careful optimization of the mobile phase, with particular attention paid to the use of basic additives to ensure good peak shape and resolution. By following the protocols and workflow outlined in this note, researchers can efficiently develop and validate methods that are suitable for quality control and regulatory submission.

References

- 1. mdpi.com [mdpi.com]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. scas.co.jp [scas.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. chiraltech.com [chiraltech.com]

- 8. researchgate.net [researchgate.net]

- 9. hplc.eu [hplc.eu]

Application Notes and Protocols for the Crystallization of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine Salts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine salts, a critical step in the purification and isolation of the desired enantiomer for pharmaceutical development. The primary method employed is diastereomeric salt resolution, a robust technique for separating chiral amines.

Introduction

This compound is a chiral amine intermediate of significant interest in the pharmaceutical industry. Its stereospecific synthesis and purification are paramount for the development of enantiomerically pure active pharmaceutical ingredients (APIs). Diastereomeric salt crystallization is a widely used and effective method for resolving racemic amines on a large scale. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

This document outlines the protocols for the diastereomeric resolution of racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine using L-tartaric acid as the resolving agent.

Crystallization Workflow

The overall workflow for the diastereomeric resolution and crystallization of the target (S)-enantiomer is depicted below.

Figure 1: General workflow for the diastereomeric resolution of a racemic amine.

Experimental Protocols

The following protocols are based on established methods for the diastereomeric resolution of structurally similar amines and represent a robust starting point for the crystallization of this compound salts.

Materials and Reagents

| Reagent | Grade | Supplier |

| Racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine | ≥98% | Various |

| L-(-)-Tartaric acid | ≥99% | Various |

| Methanol | ACS Grade | Various |

| Isopropanol | ACS Grade | Various |

| Sodium Hydroxide | ACS Grade | Various |

| Dichloromethane | ACS Grade | Various |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Various |

Protocol 1: Diastereomeric Salt Crystallization of this compound L-tartrate

This protocol details the formation and crystallization of the L-tartrate salt of this compound.

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 1-(4-Fluoro-3-methoxyphenyl)ethanamine in a minimal amount of a suitable solvent mixture, such as methanol/isopropanol.

-

Addition of Resolving Agent: To the stirred solution, add a solution of 0.5 equivalents of L-(-)-tartaric acid dissolved in the same solvent system. The addition should be done portion-wise or dropwise to control the initial precipitation.

-

Heating to Dissolution: Heat the resulting slurry to reflux or until a clear solution is obtained. This ensures that both diastereomeric salts are fully dissolved.

-

Controlled Cooling (Crystallization): Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (S)-amine with L-tartaric acid is expected to be less soluble and will preferentially crystallize. For improved yield, the mixture can be further cooled in an ice bath or refrigerator.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Free (S)-Amine

This protocol describes the process of recovering the enantiomerically enriched free amine from the crystallized diastereomeric salt.

Procedure:

-

Suspension: Suspend the dried this compound L-tartrate salt in water.

-

Basification: Add a sufficient amount of an aqueous base, such as 10% sodium hydroxide solution, to the suspension with stirring until the pH is basic (pH > 10). This will liberate the free amine from its salt form.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent, such as dichloromethane.

-

Drying: Combine the organic extracts and dry over an anhydrous drying agent, such as magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the this compound as a free base.

Data Presentation

The following table summarizes the expected outcomes of the diastereomeric resolution process. The specific values are illustrative and may vary based on experimental conditions.

| Parameter | Expected Value |

| Resolving Agent | L-(-)-Tartaric Acid |

| Solvent System | Methanol/Isopropanol |

| Yield of Diastereomeric Salt | 40-50% (based on racemate) |

| Enantiomeric Excess (e.e.) of (S)-amine | >95% (after one crystallization) |

| Recrystallization Solvent | Methanol or Ethanol |

| Final e.e. after Recrystallization | >99% |

Logical Relationships in Crystallization

The success of the diastereomeric resolution is dependent on several interconnected factors. The following diagram illustrates these relationships.

Figure 2: Factors influencing the outcome of diastereomeric salt crystallization.

Troubleshooting and Optimization

-

Low Yield: If the yield of the desired diastereomeric salt is low, consider adjusting the solvent composition to decrease the solubility of the target salt. A slower cooling rate can also improve the yield of crystalline material.

-

Low Enantiomeric Excess: If the enantiomeric purity is insufficient, a recrystallization step is recommended. Dissolving the isolated salt in a minimal amount of hot solvent and allowing it to recrystallize can significantly enhance the enantiomeric excess.

-

Oil Formation: The formation of an oil instead of a crystalline solid can occur if the concentration is too high or the cooling is too rapid. Diluting the solution or slowing the cooling rate can promote crystallization.

-

No Crystallization: If no crystals form upon cooling, try seeding the solution with a small crystal of the desired diastereomeric salt. Alternatively, solvent screening may be necessary to find a more suitable system for crystallization.

By following these protocols and considering the key parameters, researchers can effectively perform the diastereomeric resolution of this compound and obtain the desired enantiomer in high purity and yield.

Derivatization of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine for Further Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the chiral amine, (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. This versatile building block is of significant interest in medicinal chemistry and drug development due to its presence in various bioactive molecules. The following sections detail common and effective derivatization strategies, including N-acylation, reductive amination, and the formation of urea and thiourea analogs, complete with quantitative data and step-by-step protocols.

Introduction

This compound is a valuable chiral intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its structural features, including a stereocenter, a fluorinated phenyl ring, and a methoxy group, make it an attractive starting material for creating diverse libraries of compounds for biological screening. Derivatization of the primary amine functionality allows for the introduction of a wide range of substituents, enabling the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are crucial in the optimization of lead compounds during the drug discovery process.

Common derivatization pathways for primary amines like this compound include:

-

N-Acylation (Amide Bond Formation): Reaction with carboxylic acids or their activated derivatives to form stable amide bonds. This is one of the most common linkages in pharmaceuticals.

-

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is subsequently reduced to a secondary amine. This method is highly versatile for introducing various alkyl and aryl groups.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield urea or thiourea derivatives, which are known to be important pharmacophores in many drug classes.

These derivatization strategies provide access to a vast chemical space for the development of novel therapeutic agents.

Experimental Protocols and Data

This section provides detailed protocols for the derivatization of this compound. The quantitative data for representative reactions are summarized in the subsequent tables.

N-Acylation (Amide Bond Formation)

The formation of an amide bond is a cornerstone of medicinal chemistry. The following protocol describes a general procedure for the coupling of this compound with a carboxylic acid using common coupling reagents.

Protocol 2.1.1: General Procedure for Amide Synthesis using EDC and HOBt

Caption: Workflow for N-Acylation.

Materials:

-

This compound

-

Carboxylic acid of choice (e.g., 4-Nitrobenzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous acetonitrile (0.2 M), add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Data for N-Acylation Reactions

| Carboxylic Acid | Product | Yield (%) | Purity (%) |

| 4-Nitrobenzoic acid | N-((S)-1-(4-Fluoro-3-methoxyphenyl)ethyl)-4-nitrobenzamide | 85 | >98 (LC-MS) |

| 3,4-Dimethoxybenzoic acid | N-((S)-1-(4-Fluoro-3-methoxyphenyl)ethyl)-3,4-dimethoxybenzamide | 82 | >99 (LC-MS) |

| Isovaleric acid | N-((S)-1-(4-Fluoro-3-methoxyphenyl)ethyl)-3-methylbutanamide | 78 | >97 (LC-MS) |

Reductive Amination

Reductive amination is a powerful method for forming secondary amines from primary amines and carbonyl compounds.[1][2] The following protocol outlines a general procedure.

Protocol 2.2.1: General Procedure for Reductive Amination

Caption: Workflow for Reductive Amination.

Materials:

-

This compound

-

Aldehyde or ketone of choice (e.g., Benzaldehyde)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in methanol (0.2 M).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 2: Representative Data for Reductive Amination Reactions

| Carbonyl Compound | Product | Yield (%) | Purity (%) |

| Benzaldehyde | N-Benzyl-(S)-1-(4-fluoro-3-methoxyphenyl)ethanamine | 92 | >98 (LC-MS) |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-(S)-1-(4-fluoro-3-methoxyphenyl)ethanamine | 89 | >99 (LC-MS) |

| Acetone | N-Isopropyl-(S)-1-(4-fluoro-3-methoxyphenyl)ethanamine | 75 | >96 (LC-MS) |

Urea and Thiourea Formation

The synthesis of urea and thiourea derivatives is a straightforward and high-yielding process.

Protocol 2.3.1: General Procedure for Urea/Thiourea Synthesis

Caption: Workflow for Urea/Thiourea Synthesis.

Materials:

-

This compound

-

Isocyanate or isothiocyanate of choice (e.g., Phenyl isocyanate)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.2 M).

-

Add the isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary.

Table 3: Representative Data for Urea and Thiourea Formation

| Reagent | Product | Yield (%) | Purity (%) |

| Phenyl isocyanate | 1-((S)-1-(4-Fluoro-3-methoxyphenyl)ethyl)-3-phenylurea | 95 | >99 (by NMR) |

| Ethyl isothiocyanate | 1-((S)-1-(4-Fluoro-3-methoxyphenyl)ethyl)-3-ethylthiourea | 91 | >98 (by NMR) |

| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-((S)-1-(4-fluoro-3-methoxyphenyl)ethyl)urea | 93 | >99 (by NMR) |

Applications in Further Synthesis

The derivatized products of this compound serve as key intermediates in the synthesis of a wide array of biologically active molecules. For instance, the amide derivatives can be further elaborated to introduce additional functional groups or to be incorporated into larger scaffolds such as macrocycles or peptidomimetics. Secondary amines generated through reductive amination are versatile precursors for the synthesis of more complex amines and can be used in reactions such as the Mannich reaction or the Buchwald-Hartwig amination. Urea and thiourea derivatives are often evaluated directly for their biological activity, as these motifs are known to interact with various biological targets.

The strategic derivatization of this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By generating a focused library of derivatives, researchers can identify key structural features that contribute to potency, selectivity, and desirable pharmacokinetic properties.

Conclusion

The derivatization of this compound through N-acylation, reductive amination, and urea/thiourea formation provides a robust platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this document are general and can be adapted to a wide range of substrates. The provided data demonstrates that these transformations are typically high-yielding and produce products of high purity. These derivatization strategies are essential tools for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols: Large-Scale Synthesis of Enantiomerically Pure Fluoro-methoxyphenyl-ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enantiomerically pure fluoro-methoxyphenyl-ethanamines are valuable chiral building blocks in the pharmaceutical industry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The production of these compounds on a large scale requires robust, cost-effective, and scalable synthetic methods that consistently deliver high enantiomeric purity. This document outlines two primary strategies for achieving this: Asymmetric Reductive Amination and Classical Chiral Resolution . Both methods offer distinct advantages and are chosen based on factors like cost of goods, process safety, and available equipment. Asymmetric synthesis aims to create the desired enantiomer directly, while chiral resolution separates a racemic mixture.[2][3]

Strategic Approach Selection

The choice between asymmetric synthesis and chiral resolution is a critical decision in process development. It involves a trade-off between the upfront investment in chiral catalysts or auxiliaries and the potential loss of 50% of the material in resolution unless an efficient racemization and recycling protocol is established.[2][4]

Figure 1: Decision workflow for producing enantiopure amines.

Protocol 1: Asymmetric Reductive Amination

This protocol describes the direct synthesis of an enantiomerically pure amine from a prochiral ketone using a chiral auxiliary. This "one-pot" method avoids the separation of intermediates and can offer high atom economy.[5]

Reaction Pathway

Figure 2: Pathway for asymmetric reductive amination.

Experimental Protocol

This procedure is adapted from methodologies for synthesizing chiral amines from ketones.[5]

-

Imine Formation:

-

To a stirred solution of 1-(4-fluoro-3-methoxyphenyl)ethan-1-one (1.0 eq) in an appropriate solvent (e.g., Toluene), add (S)-α-methylbenzylamine (1.1 eq).

-

Add a Lewis acid catalyst, such as Ti(O-i-Pr)₄ or a hindered borane catalyst (0.01-0.1 eq), and a dehydrating agent (e.g., molecular sieves).[5]

-

Heat the reaction mixture to reflux and monitor the formation of the imine intermediate by GC-MS or TLC.

-

-

Asymmetric Reduction:

-

Once imine formation is complete, cool the reaction mixture.

-

Transfer the mixture to a high-pressure reactor.

-

Add a reduction catalyst, such as Palladium on Carbon (Pd/C, 5-10 wt%).

-

Pressurize the reactor with hydrogen gas (H₂) and stir at a controlled temperature until the reaction is complete (monitored by HPLC).

-

-

Auxiliary Cleavage and Isolation:

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude diastereomeric secondary amine in a suitable solvent (e.g., Methanol).

-

Perform hydrogenolysis using a catalyst like Pd(OH)₂/C under H₂ pressure to cleave the chiral auxiliary.

-

After reaction completion, filter the catalyst and concentrate the solvent.

-

Perform an acid-base workup to isolate the desired primary amine. Purify further by crystallization or distillation.

-

Data Presentation

| Parameter | Value | Conditions |

| Starting Material | 1-(4-fluoro-3-methoxyphenyl)ethan-1-one | --- |

| Chiral Auxiliary | (S)-α-methylbenzylamine | --- |

| Reduction Catalyst | 5% Pd/C | H₂ (10 bar), 40°C |

| Diastereomeric Excess (de) | >98% | Measured by HPLC after reduction |

| Overall Yield | 75-85% | After purification |

| Enantiomeric Excess (ee) | >99% | Measured by chiral HPLC |

| Purity (Chemical) | >99.5% | Measured by HPLC/GC |

Protocol 2: Large-Scale Chiral Resolution

Chiral resolution via diastereomeric salt formation is a widely used and robust method for obtaining enantiopure compounds on an industrial scale.[4][6] The process relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a chiral resolving agent.

Experimental Workflow

Figure 3: Workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocol

This procedure is based on established methods for resolving chiral amines.[4][6]

-

Synthesis of Racemic Amine:

-

Synthesize racemic 1-(fluoro-methoxyphenyl)ethanamine via standard methods, such as reductive amination of the corresponding ketone with ammonia/ammonium source and a reducing agent (e.g., NaBH₄ or catalytic hydrogenation).

-

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 eq) in a suitable solvent mixture (e.g., ethanol/water) at an elevated temperature (e.g., 60-70°C).

-

In a separate vessel, dissolve the chiral resolving agent, such as (R,R)-dibenzoyl-tartaric acid (0.5-1.0 eq), in the same solvent system.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

-

Crystallization and Separation:

-

Allow the mixture to cool slowly to ambient temperature, then further cool to 0-5°C to maximize the crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

-

The mother liquor, enriched in the other diastereomer, can be processed separately to recover the other enantiomer or for racemization and recycling.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., Dichloromethane or Toluene).

-

Add an aqueous base (e.g., 10% NaOH solution) until the pH is strongly basic (pH > 12) to break the salt and liberate the free amine.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically pure amine.

-

Data Presentation

| Parameter | Value | Conditions / Notes |

| Starting Material | Racemic 1-(fluoro-methoxyphenyl)ethanamine | Purity >98% |

| Resolving Agent | (R,R)-Dibenzoyl-Tartaric Acid | 0.5 equivalents often effective[4] |

| Solvent System | Ethanol / Water (9:1 v/v) | --- |

| Yield of Diastereomeric Salt | ~40-45% | Based on initial racemic amine (max theoretical is 50%) |

| Yield of Free (S)-Amine | 35-40% | After liberation and purification |

| Enantiomeric Excess (ee) | >99.5% | After one crystallization |

| Chemical Purity | >99.8% | After isolation |

References

- 1. the-innovation.org [the-innovation.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. onyxipca.com [onyxipca.com]

- 5. CN108440307B - Preparation method of chiral amine compound - Google Patents [patents.google.com]

- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

Application Notes: Parallel Synthesis of Bioactive Compound Libraries Using (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of the chiral building block, (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, in the parallel synthesis of compound libraries for drug discovery and development. The protocols and data presented are based on established synthetic methodologies for creating focused libraries of potential therapeutic agents.

Introduction

This compound is a valuable chiral amine building block in medicinal chemistry. Its structural features, including a stereocenter, a fluorinated phenyl ring, and a methoxy group, make it an attractive starting material for the synthesis of diverse compound libraries. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group provides a handle for further chemical modification. The chiral ethylamine moiety allows for the introduction of a key stereocenter, which is often crucial for biological activity and selectivity.